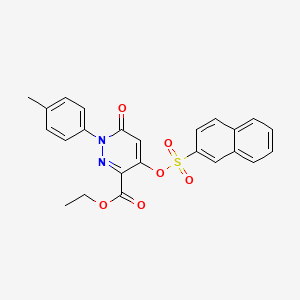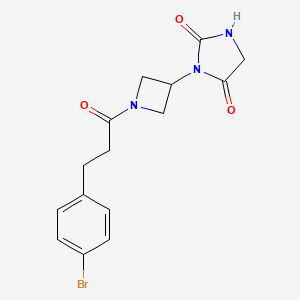![molecular formula C15H19N5O2 B2909655 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine CAS No. 2380042-65-7](/img/structure/B2909655.png)
2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a pyrimidine-based compound that has a unique structure and properties.
作用机制
The mechanism of action of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine is not fully understood. However, studies have shown that it can interact with specific receptors in the brain and modulate their activity. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can modulate the activity of specific receptors in the brain, which can affect neurotransmitter release and neuronal activity. It has also been shown to inhibit the activity of certain enzymes that are involved in the progression of cancer.
实验室实验的优点和局限性
The advantages of using 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine in lab experiments include its unique structure and properties, which can provide insights into the mechanism of action of specific receptors and enzymes. Its potential applications in drug development and imaging studies also make it a valuable compound for scientific research.
The limitations of using this compound in lab experiments include its complex synthesis method, which requires expertise in organic chemistry. Its potential toxicity and side effects also need to be carefully evaluated before using it in biological systems.
未来方向
There are several future directions for the study of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine. These include:
1. Further studies to understand the mechanism of action of this compound and its interaction with specific receptors and enzymes.
2. Development of new synthetic methods to improve the yield and purity of this compound.
3. Evaluation of the potential toxicity and side effects of this compound in biological systems.
4. Investigation of its potential applications in drug development and imaging studies.
5. Studies to evaluate the pharmacokinetics and pharmacodynamics of this compound in vivo.
Conclusion:
In conclusion, this compound is a pyrimidine-based compound that has potential applications in various fields of scientific research. Its unique structure and properties make it a valuable compound for studying the mechanism of action of specific receptors and enzymes. Further studies are needed to fully understand its potential applications in drug development and imaging studies.
合成方法
The synthesis of 2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine involves several steps. The first step is the synthesis of 4-methoxypyrimidine-2-amine, which is then reacted with 4-piperidone to form 4-(4-piperidinyl)-2-aminopyrimidine. This intermediate is then reacted with 5-methyl-2-chloropyrimidine-4-ol to form the final product. The synthesis method is complex and requires expertise in organic chemistry.
科学研究应用
2-[1-(4-Methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine has potential applications in various fields of scientific research. It has been studied as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been studied as a potential probe for imaging studies in biological systems.
属性
IUPAC Name |
2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]oxy-5-methylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O2/c1-11-9-17-15(18-10-11)22-12-4-7-20(8-5-12)14-16-6-3-13(19-14)21-2/h3,6,9-10,12H,4-5,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMFDXNNDMFZANM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C3=NC=CC(=N3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B2909573.png)
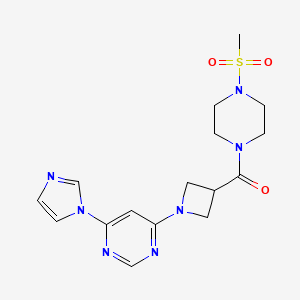
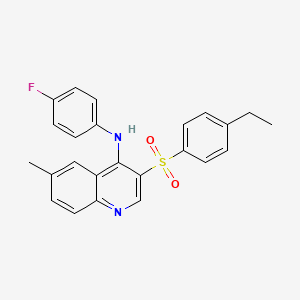
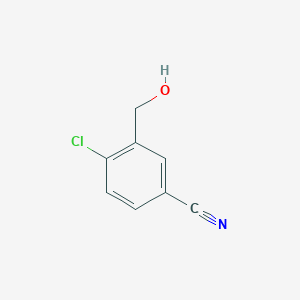
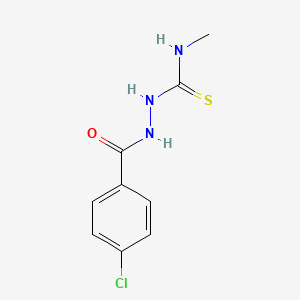
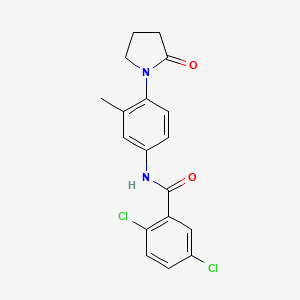
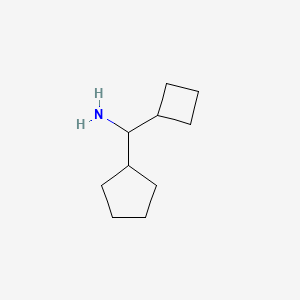
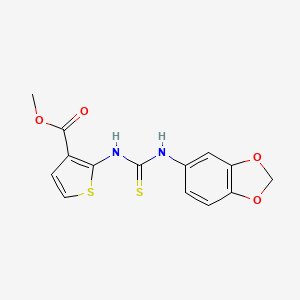
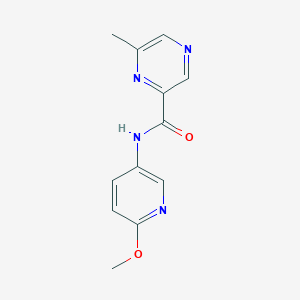
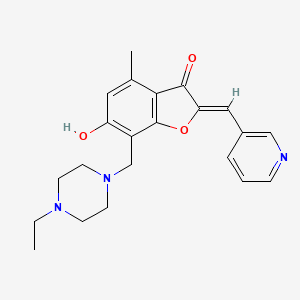
![1-(tert-butyl)-4-methyl-6-(2-oxo-2-phenylethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2909588.png)

